molecular formula C8H6BrF3O2 B1603458 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene CAS No. 200956-14-5

2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene

Cat. No. B1603458
CAS RN: 200956-14-5
M. Wt: 271.03 g/mol
InChI Key: NLXLUYVVEOZWNB-UHFFFAOYSA-N
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Description

“2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular weight of 271.03 . It is also known by its IUPAC name, this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrF3O2/c1-13-5-2-3-7(6(9)4-5)14-8(10,11)12/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.03 . It is stored at temperatures between 2-8°C . The physical form of this compound is liquid .

Scientific Research Applications

Aryne Route to Naphthalenes

2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene has been used in research for generating intermediates in the synthesis of naphthalenes. The treatment with lithium diisopropylamide (LDA) at specific temperatures allows for the generation of phenyllithium intermediates, which can be further processed to yield naphthalenes and their derivatives (Schlosser & Castagnetti, 2001).

Bromination of Nucleophiles

Research on the bromination of ambident nucleophiles has involved the use of similar compounds. These studies focus on understanding the reaction mechanisms and product formation under various conditions, contributing to broader knowledge in organic synthesis (Shainyan, Eventova & Rappoport, 1993).

Trifluoromethoxylation of Aliphatic Substrates

The compound has relevance in the trifluoromethoxylation of aliphatic substrates. This process is significant for introducing the trifluoromethoxy group into various substrates, expanding the scope of organofluorine chemistry (Marrec et al., 2010).

Steric Pressure Studies

It also plays a role in studies investigating the steric pressure of various groups, such as the trifluoromethyl group. Understanding these interactions is crucial for designing molecules with desired spatial and electronic properties (Schlosser et al., 2006).

X-ray Crystallographic Analysis

The structural and stereochemical elucidation of compounds, including those similar to this compound, has been conducted using X-ray crystallography. This research aids in the detailed understanding of molecular structures and their implications (Li, Lundquist, Soubbotin & Stomberg, 1995).

Organic Synthesis and Catalysis

Research in organic synthesis and catalysis often utilizes compounds like this compound. These studies contribute to the development of new synthetic methods and catalysts, enhancing the efficiency and selectivity of chemical reactions (Fun et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name

2-bromo-1-methoxy-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O2/c1-13-7-3-2-5(4-6(7)9)14-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXLUYVVEOZWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595421
Record name 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

200956-14-5
Record name 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200956-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-methoxy-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Iodomethane (14.94 mL, 0.24 mol) was added to a solution of 2-bromo-4-(trifluoromethoxy)phenol (Description 15, 7.2 g) and potassium carbonate (11.6 g, 0.084 mol) in dimethylformamide (60 mL) and the mixture was stirred at room temperature for 15 h. Water (400 mL) and ether (200 mL) were added and the layers were separated. The organic fraction was washed with water (4×200 mL), saturated aqueous sodium hydrogen carbonate (2×200 mL) and brine (200 mL), dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with hexane/EtOAc (100:0 increasing to 98:2), to give the title compound. 1H NMR (250 MHz, CDCl3) δ7.45 (1H, d, J 2.8 Hz), 7.16 (1H, dd, J 9.0, 2.8 Hz), 6.88 (1H, d, J 9.0 Hz), and 3.90 (3H, s).
Quantity
14.94 mL
Type
reactant
Reaction Step One
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7.2 g
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reactant
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11.6 g
Type
reactant
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Quantity
60 mL
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solvent
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400 mL
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reactant
Reaction Step Two
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Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 608 mg (2.4 mmol) of 2-bromo-4-trifluoromethoxyphenol, 0.35 mL (5.6 mmol) of iodomethane and 775 mg (5.6 mmol) of K2CO3 in 2 mL of DMF was stirred at rt for 2.5 h. The reaction mixture was partitioned between 100 mL of hexanes and 100 mL of H2O and the layers were separated. The organic layer was washed with 2×100 mL of H2O, dried over MgSO4 and concentrated in vacuo. Flash chromatography on 25 g of silica gel using hexanes as the eluant afforded 579 mg (89%) of the title compound as an oil. 1H NMR (400 MHz, CDCl3): δ 3.91 (s, 3H), 6.88 (d, J=9.2, 1H), 7.15-7.18 (m, 1H), 7.45 (app d, J=3.2, 1H).
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608 mg
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reactant
Reaction Step One
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0.35 mL
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reactant
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775 mg
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reactant
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2 mL
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Yield
89%

Synthesis routes and methods IV

Procedure details

To a solution of 2-bromo-4-trifluoromethoxyphenol (7.2 g) and potassium carbonate (11.6 g, 0.084 mol) in dimethylformamide (60 ml) was added methyl iodide (14.94 ml, 0.24 mol). The solution was stirred for 15 hours at room temperature under nitrogen whereupon water (400 ml) and diethyl ether (200 ml) were added. The organic phase was washed with water (4×200 ml), saturated NaHCO3 (2×200 ml), brine (200 ml), and the solvent removed in vacuo. The residue was purified by chromatography on silica gel eluting with ethyl acetate in hexane (0-2%), to give the title compound; δH (250 MHz, CDCl3) 7.45 (1H, d, J 2.8Hz, 3-H), 7.16 (1H, dd, J 9.0, 2.8Hz, 5-H), 6.88 (1H, d, J 9.0Hz, 6-H), 3.90 (3H, s, ArOCH3).
Quantity
7.2 g
Type
reactant
Reaction Step One
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11.6 g
Type
reactant
Reaction Step One
Quantity
14.94 mL
Type
reactant
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60 mL
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solvent
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400 mL
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reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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